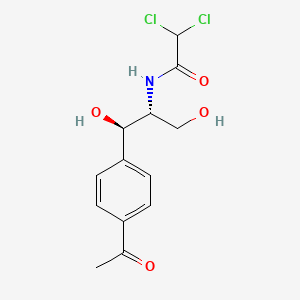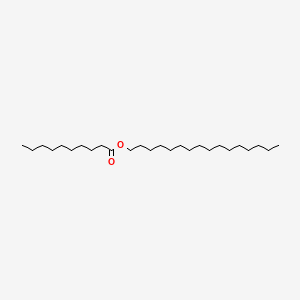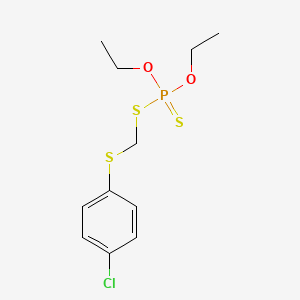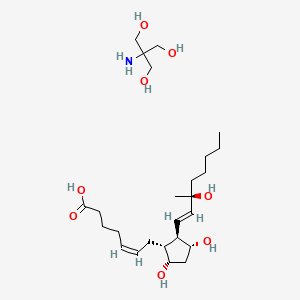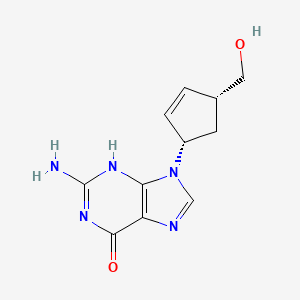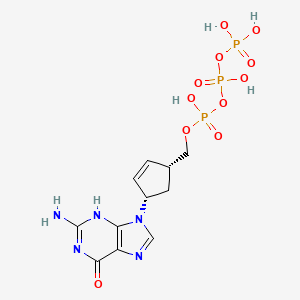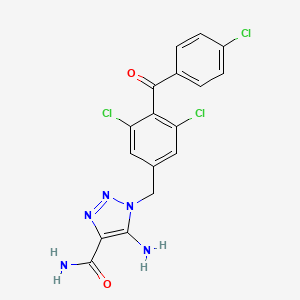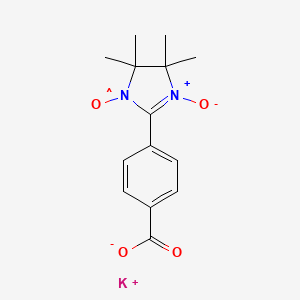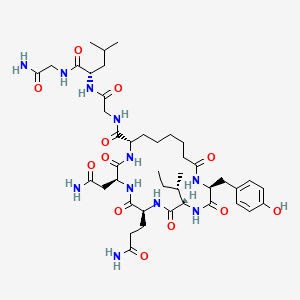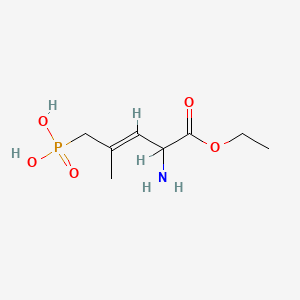
(E)-(4-Amino-5-ethoxy-2-methyl-5-oxopent-2-en-1-yl)phosphonic acid
概要
科学的研究の応用
CGP 39551 has a wide range of scientific research applications, including:
Neurological Studies: It is used to study the role of NMDA receptors in neurological disorders such as epilepsy and neurodegenerative diseases.
Pharmacological Research: The compound is used to investigate the effects of NMDA receptor antagonists on neuronal signaling and synaptic plasticity.
Drug Development: CGP 39551 serves as a lead compound for the development of new anticonvulsant and neuroprotective drugs.
Cell Signaling Studies: It is used in cell signaling studies to understand the pathways involved in NMDA receptor-mediated responses.
作用機序
CGP 39551は、イオンチャネル型グルタミン酸受容体の一種であるNMDA受容体を競合的に阻害することで効果を発揮します。受容体に結合することで、グルタミン酸による受容体の活性化を防ぎ、それによってニューロンへのカルシウムイオンの流入を阻害します。 この阻害は、ニューロンの興奮性を低下させ、発作の発生を防ぎます . 分子標的はNMDA受容体サブユニットであり、関与する経路は主にカルシウムシグナル伝達とシナプス可塑性に関連しています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cgp 39551 plays a crucial role in biochemical reactions as a competitive NMDA receptor antagonist. It binds to the NMDA receptor with high affinity, displacing other ligands such as CPP (3-[(±)-2-carboxypiperazin-4-yl]propyl-1-phosphonate) with a Ki value of 310 nM . This interaction inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent excitotoxicity. The compound’s molecular weight is 237.19 Da, and it is highly soluble in water, making it suitable for various biochemical assays .
Cellular Effects
Cgp 39551 exerts significant effects on various cell types and cellular processes. As an NMDA receptor antagonist, it influences cell signaling pathways by inhibiting the receptor’s activity, which is crucial for synaptic plasticity and memory formation . This inhibition can lead to reduced excitatory neurotransmission and neuroprotection in conditions of excessive glutamate release. Additionally, Cgp 39551 has been shown to affect gene expression, particularly in the hypothalamus and adrenal glands, where it modulates the expression of genes involved in neurosteroidogenesis and catecholamine synthesis .
Molecular Mechanism
The molecular mechanism of Cgp 39551 involves its competitive binding to the NMDA receptor, specifically at the glutamate binding site . By occupying this site, Cgp 39551 prevents the binding of glutamate, thereby inhibiting the receptor’s activation. This inhibition reduces calcium ion influx, which is essential for various downstream signaling pathways. The compound’s anticonvulsant activity is attributed to this mechanism, as it prevents the hyperexcitability of neurons that leads to seizures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cgp 39551 have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at 4°C . In vitro studies have shown that Cgp 39551 maintains its inhibitory activity on NMDA receptors over extended periods, with no significant degradation. Long-term in vivo studies have demonstrated that chronic administration of Cgp 39551 can lead to sustained neuroprotective effects and modulation of gene expression in the hypothalamus and adrenal glands .
Dosage Effects in Animal Models
The effects of Cgp 39551 vary with different dosages in animal models. At lower doses, the compound exhibits potent anticonvulsant activity, effectively suppressing seizures induced by maximal electroshock . At higher doses, Cgp 39551 can cause adverse effects such as reduced locomotor activity and potential toxicity . The threshold for these effects varies depending on the animal model and the specific experimental conditions.
Metabolic Pathways
Cgp 39551 is involved in several metabolic pathways, particularly those related to neurotransmitter regulation. The compound interacts with enzymes and cofactors involved in glutamate metabolism, influencing the levels of this excitatory neurotransmitter in the brain . Additionally, developmental antagonism with Cgp 39551 has been shown to affect pathways related to cholesterol metabolism and drug metabolism in the adrenal glands .
Transport and Distribution
Within cells and tissues, Cgp 39551 is transported and distributed through various mechanisms. The compound is centrally active upon oral administration, indicating efficient absorption and distribution to the brain . It interacts with transporters and binding proteins that facilitate its localization to NMDA receptor-rich regions, such as the hippocampus and cortex . This targeted distribution is essential for its therapeutic efficacy in neurological disorders.
Subcellular Localization
Cgp 39551’s subcellular localization is primarily associated with the postsynaptic density (PSD) of neurons, where NMDA receptors are abundant . The compound’s activity is influenced by its localization to these regions, as it effectively inhibits NMDA receptor-mediated signaling. Additionally, Cgp 39551 does not significantly affect the uptake or release of glutamate from synaptosomes, indicating its specific action at the receptor level .
準備方法
合成経路と反応条件
CGP 39551の合成には、(E)-(±)-2-アミノ-4-メチル-5-ホスホノ-3-ペンテノ酸の調製を行い、その後エステル化してエチルエステルを形成します。主な手順は以下のとおりです。
ホスホノペンテノ酸の形成: これは、適切な出発物質を制御された条件下で反応させてホスホノ基とアミノ基を導入することを含みます。
工業的製造方法
CGP 39551の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することを含みます。これには、反応条件の最適化、工業グレードの試薬の使用、一貫した品質と収率を確保するための連続フロープロセスが含まれます。
化学反応の分析
反応の種類
CGP 39551は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体になり得ます。
還元: 還元反応は、官能基を修飾するために実行でき、薬理作用を変える可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤を、目的の生成物に応じて、置換反応で使用できます。
主要生成物
これらの反応から形成される主要な生成物は、官能基が修飾されたCGP 39551のさまざまな誘導体であり、異なる薬理作用を示す可能性があります。
科学研究への応用
CGP 39551は、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
CGP 37849: 同様の抗痙攣作用を持つ別の競合的NMDA受容体拮抗薬.
MK-801: 神経保護効果で知られる非競合的NMDA受容体拮抗薬。
AP5: シナプス可塑性を研究するために研究で使用される選択的NMDA受容体拮抗薬。
CGP 39551の独自性
CGP 39551は、その強力な経口活性とNMDA受容体の競合的阻害により独自です。他のNMDA受容体拮抗薬とは異なり、CGP 39551は良好な薬物動態プロファイルを有することが示されており、治療用途における有望な候補となっています。
特性
IUPAC Name |
[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOWCKDTWNRCB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211432 | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-32-1 | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP 39551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127910-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



